tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrido[3,4-d]pyrimidine core, a piperazine ring, and a tert-butyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,4-d]pyrimidine core.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 8-position of the pyrido[3,4-d]pyrimidine ring through a halogenation reaction.
Attachment of the Piperazine Ring: The piperazine ring is attached to the pyrido[3,4-d]pyrimidine core through a nucleophilic substitution reaction.
Formation of the Tert-Butyl Ester Group: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom at the 8-position can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with specific biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a different arrangement of the pyrimidine ring but exhibit similar chemical properties and biological activities.
Uniqueness
4-(8-chloro-pyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and its potential to interact with a wide range of biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C16H20ClN5O2 |
---|---|
Molecular Weight |
349.81 g/mol |
IUPAC Name |
tert-butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20ClN5O2/c1-16(2,3)24-15(23)22-8-6-21(7-9-22)14-11-4-5-18-13(17)12(11)19-10-20-14/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
NHBAKFQKZGJUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.